molecular formula C10H10BNO4 B8248847 (7-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid

(7-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid

Cat. No.: B8248847
M. Wt: 219.00 g/mol
InChI Key: KUADABAOBQQKDI-UHFFFAOYSA-N
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Description

(7-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid typically involves the borylation of an indole derivative. One common method is the palladium-catalyzed borylation of 7-(Methoxycarbonyl)-1H-indole using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of (7-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is unique due to the presence of the indole ring, which imparts specific electronic and steric properties that can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of indole-containing compounds, which are prevalent in natural products and pharmaceuticals .

Biological Activity

(7-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and applications based on diverse research findings.

Overview of this compound

This compound features a boronic acid functional group attached to an indole ring, which is significant in various biological and chemical applications. It is primarily synthesized through palladium-catalyzed borylation of 7-(methoxycarbonyl)-1H-indole using bis(pinacolato)diboron as the boron source. The reaction typically occurs in dimethylformamide (DMF) at elevated temperatures with potassium acetate as a base .

Anticancer Activity

Research has shown that this compound exhibits notable anticancer properties. In vitro studies indicated that it has a cytotoxic effect on various cancer cell lines. For instance, one study reported an IC50 value of 18.76 µg/mL against the MCF-7 breast cancer cell line, suggesting significant potential as an anticancer agent .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µg/mL)
MCF-718.76 ± 0.62
Healthy Cell LineNo Toxicity

Antibacterial Activity

The compound also demonstrates antibacterial activity. It was effective against Escherichia coli with a minimum inhibitory concentration (MIC) of 6.50 mg/mL, indicating its potential use in combating bacterial infections .

Antioxidant Properties

In addition to its anticancer and antibacterial effects, this compound has shown strong antioxidant properties. It exhibited an IC50 value of 0.14 µg/mL in DPPH free radical scavenging assays, highlighting its potential utility in formulations aimed at reducing oxidative stress .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with various biological targets through the formation of reversible covalent bonds with diols and other nucleophiles. This property is characteristic of boronic acids and is crucial for their role as enzyme inhibitors and in drug design .

Case Studies and Research Findings

Several studies have investigated the biological activities of boronic acids, including derivatives like this compound:

  • Anticancer Studies : A study highlighted the compound's ability to inhibit autotaxin, an enzyme implicated in cancer progression, demonstrating a 440-fold increase in activity compared to traditional inhibitors .
  • Bacterial Resistance : Another research effort focused on the design of boronic acid derivatives that effectively bind to class C β-lactamases, showing promising results against resistant bacterial strains .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, showing moderate activity against acetylcholinesterase and high activity against butyrylcholinesterase .

Properties

IUPAC Name

(7-methoxycarbonyl-1H-indol-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO4/c1-16-10(13)7-4-2-3-6-5-8(11(14)15)12-9(6)7/h2-5,12,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUADABAOBQQKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C(=CC=C2)C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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